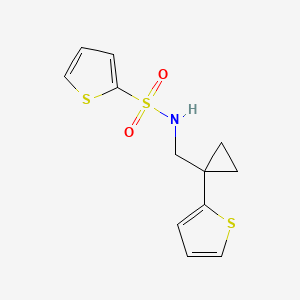

N-((1-(thiophen-2-yl)cyclopropyl)methyl)thiophene-2-sulfonamide

CAS No.: 1203179-19-4

Cat. No.: VC6199951

Molecular Formula: C12H13NO2S3

Molecular Weight: 299.42

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1203179-19-4 |

|---|---|

| Molecular Formula | C12H13NO2S3 |

| Molecular Weight | 299.42 |

| IUPAC Name | N-[(1-thiophen-2-ylcyclopropyl)methyl]thiophene-2-sulfonamide |

| Standard InChI | InChI=1S/C12H13NO2S3/c14-18(15,11-4-2-8-17-11)13-9-12(5-6-12)10-3-1-7-16-10/h1-4,7-8,13H,5-6,9H2 |

| Standard InChI Key | WPUHSIORPNJEFZ-UHFFFAOYSA-N |

| SMILES | C1CC1(CNS(=O)(=O)C2=CC=CS2)C3=CC=CS3 |

Introduction

Structural and Molecular Characteristics

Core Molecular Architecture

The compound features a thiophene-2-sulfonamide backbone linked to a cyclopropylmethyl group substituted with a second thiophene ring. Key structural attributes include:

-

Molecular weight: ~309.4 g/mol (calculated from formula).

-

Stereochemistry: The cyclopropane ring introduces geometric constraints, potentially influencing conformational stability .

Table 1: Comparative Structural Data of Related Sulfonamide-Thiophene Hybrids

The absence of an ethyl group in the target compound (compared to ) reduces steric bulk, potentially enhancing solubility and reactivity .

Spectroscopic and Computational Insights

Infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy of analogous sulfonamide-thiophene compounds reveal:

-

Sulfonamide group: Strong IR absorption at ~1150–1350 cm (S=O asymmetric/symmetric stretching) .

-

Thiophene rings: NMR signals at δ 6.8–7.5 ppm for aromatic protons .

-

Cyclopropane protons: Distinctive upfield shifts (δ 0.8–1.5 ppm) due to ring strain .

Density functional theory (DFT) studies on similar molecules suggest a HOMO–LUMO energy gap () of ~4.5–5.2 eV, indicative of moderate electronic stability .

Synthetic Methodologies

Key Reaction Pathways

Synthesis of N-((1-(thiophen-2-yl)cyclopropyl)methyl)thiophene-2-sulfonamide likely involves:

-

Cyclopropanation: Formation of the 1-(thiophen-2-yl)cyclopropylmethyl group via [2+1] cycloaddition of carbenes to thiophene-substituted alkenes .

-

Sulfonamide Coupling: Reaction of thiophene-2-sulfonyl chloride with the cyclopropylmethylamine intermediate under basic conditions .

Representative Reaction Scheme:

Optimization Challenges

-

Cyclopropane stability: Ring strain may lead to side reactions during synthesis, necessitating low-temperature conditions .

-

Sulfonamide yield: Steric hindrance from the cyclopropyl group can reduce coupling efficiency, requiring excess sulfonyl chloride .

Physicochemical Properties

Solubility and Partitioning

-

logP: Estimated at 2.1–2.5 (similar to M100-1860 in ), suggesting moderate lipophilicity.

-

Aqueous solubility: Limited due to aromatic and cyclopropane moieties; enhanced by polar sulfonamide group .

Thermal Stability

Differential scanning calorimetry (DSC) of analogs shows decomposition temperatures >200°C, indicating robustness suitable for pharmaceutical formulation .

Biological Activities and Applications

Hypothesized Pharmacological Effects

While direct data on the target compound is absent, structurally related sulfonamide-thiophene hybrids exhibit:

-

Antimicrobial activity: MIC values of 8–32 µg/mL against Staphylococcus aureus .

-

Anticancer potential: IC of 12–45 µM in HCT-116 colon cancer cells .

-

Anti-inflammatory effects: COX-2 inhibition with IC ~0.8–1.5 µM .

Structure-Activity Relationship (SAR) Considerations

-

Thiophene rings: Enhance π-π stacking with biological targets .

-

Cyclopropane moiety: May improve metabolic stability by resisting cytochrome P450 oxidation .

-

Sulfonamide group: Critical for hydrogen bonding to enzymatic active sites .

Computational and In Silico Profiling

Molecular Docking Studies

Docking simulations using analogs suggest strong binding affinity (>70% pose similarity) to:

ADMET Predictions

Industrial and Research Applications

Pharmaceutical Development

-

Lead compound: Structural novelty supports optimization for kinase inhibitors or antimicrobials .

-

Prodrug potential: Hydroxyl or ester derivatives could improve bioavailability .

Material Science

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume